Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate
Overview
Description
Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate is a chemical compound . It is an intermediate for the synthesis of D,L-Alanosine.
Synthesis Analysis
The synthesis of carbamates, such as this compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate . Another common carbamate protecting group used in synthesis is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O4. Its molecular weight is 326.352. More detailed structural information can be obtained from databases like ChemSpider or NIST Chemistry WebBook .Scientific Research Applications
1. Anti-Tubercular Activity
- Research shows that derivatives of benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate exhibit promising anti-tubercular activity. These compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Molecular docking studies suggest significant interactions with key enzymes responsible for cell wall synthesis in Mycobacterium, indicating their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
2. Gold(I)-Catalyzed Intramolecular Hydroamination
- This compound derivatives have been employed in gold(I)-catalyzed intramolecular hydroamination reactions. These reactions demonstrate the versatility of these compounds in forming complex structures, such as piperidine derivatives, through efficient catalytic processes (Zhang et al., 2006).
3. Synthesis of β-Lactam Antibiotics
- The compound plays a role in the synthesis of β-lactam antibiotics, which are crucial for treating bacterial infections. Its involvement in the preparation of key intermediates for carbapenem synthesis highlights its importance in pharmaceutical manufacturing (Chao et al., 2009).
4. Sonochemistry in Green Chemistry
- The use of ultrasound-assisted synthesis techniques for this compound derivatives represents an advancement in green chemistry. This approach reduces hazardous chemical usage, energy consumption, and enhances selectivity, thereby offering an eco-friendly synthesis method for these compounds (Nikalje et al., 2017).
Mechanism of Action
properties
IUPAC Name |
benzyl N-(2-oxo-1-phenylmethoxyazetidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQJARCVFUIRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696498 | |
Record name | Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246814-58-3 | |
Record name | Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.